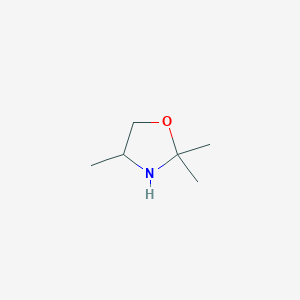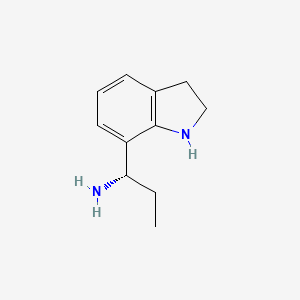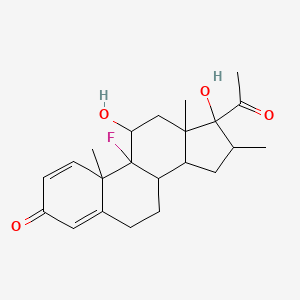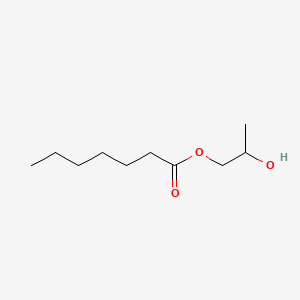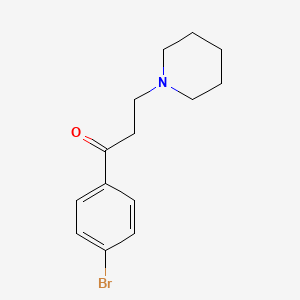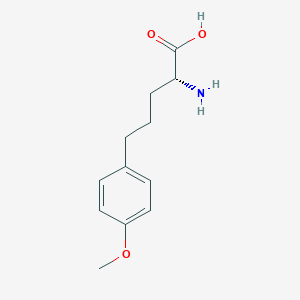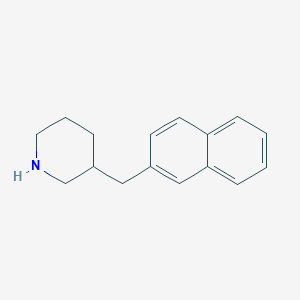
3-(2-Naphthylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Naphthylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a naphthylmethyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthylmethyl)piperidine typically involves the reaction of 2-naphthylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes. For example, the use of metal catalysts such as palladium or rhodium can facilitate the formation of piperidine rings through hydrogenation or cycloaddition reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Naphthylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted piperidine compounds .
Aplicaciones Científicas De Investigación
3-(2-Naphthylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: Piperidine derivatives are investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Naphthylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, piperidine derivatives can modulate signaling pathways like NF-κB and PI3K/Akt, which are involved in inflammation and cancer progression. These interactions can lead to various physiological effects, including apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological activity.
Piperine: An alkaloid found in black pepper, structurally related to piperidine and known for its bio-enhancing properties
Uniqueness
3-(2-Naphthylmethyl)piperidine is unique due to the presence of the naphthylmethyl group, which imparts specific chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets and increase its potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
3-(naphthalen-2-ylmethyl)piperidine |
InChI |
InChI=1S/C16H19N/c1-2-6-16-11-13(7-8-15(16)5-1)10-14-4-3-9-17-12-14/h1-2,5-8,11,14,17H,3-4,9-10,12H2 |
Clave InChI |
JZITZRZHDBNSIV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





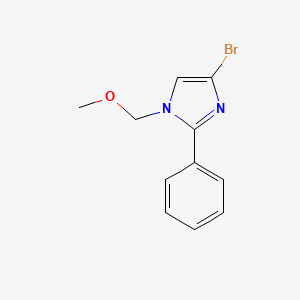
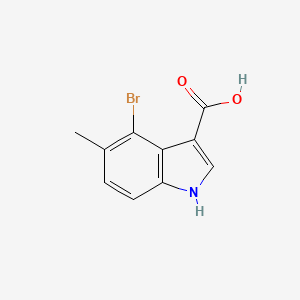
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
